molecular formula C9H14N2 B150936 2,3-Diethyl-5-methylpyrazine CAS No. 18138-04-0

2,3-Diethyl-5-methylpyrazine

Cat. No.: B150936
CAS No.: 18138-04-0
M. Wt: 150.22 g/mol
InChI Key: PSINWXIDJYEXLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diethyl-5-methylpyrazine can be synthesized through the condensation of 3,4-hexanedione with 1,2-diaminopropane . The reaction typically occurs under acidic conditions, with the use of a catalyst to facilitate the formation of the pyrazine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the same condensation reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diethyl-5-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Diethyl-5-methylpyrazine has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of pyrazines in various chemical reactions.

    Biology: The compound is studied for its role in the aroma profile of foods and its potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its antimicrobial and antioxidant properties.

    Industry: It is used as a flavoring agent in the food industry due to its nutty and roasted aroma.

Mechanism of Action

The mechanism of action of 2,3-Diethyl-5-methylpyrazine involves its interaction with various molecular targets. In biological systems, it can bind to receptors and enzymes, influencing their activity. The compound’s aroma is due to its ability to interact with olfactory receptors, triggering specific sensory responses .

Comparison with Similar Compounds

Uniqueness: 2,3-Diethyl-5-methylpyrazine stands out due to its specific combination of ethyl and methyl groups, which contribute to its unique aroma and chemical properties.

Properties

IUPAC Name

2,3-diethyl-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSINWXIDJYEXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N=C1CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066317
Record name Pyrazine, 2,3-diethyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light yellow liquid with a nutty, roasted, vegetable odour
Record name 2,3-Diethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

6.7 [ug/mL] (The mean of the results at pH 7.4), moderately soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name SID14719305
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name 2,3-Diethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.938-0.957
Record name 2,3-Diethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18138-04-0
Record name 2,3-Diethyl-5-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18138-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3-Diethyl-5-methylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018138040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2,3-diethyl-5-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazine, 2,3-diethyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diethyl-5-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-DIETHYL-5-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/530763R0AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,3-Diethyl-5-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-Diethyl-5-methylpyrazine?

A1: this compound has a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol.

Q2: What kind of aroma does this compound contribute to food?

A2: This compound is associated with earthy, roasted, and potato-like aromas in various foods. [, , , ]

Q3: Can you elaborate on the sensory impact of this compound in different food matrices?

A3: Research suggests that its perception can be influenced by other odorants present in the food matrix. For instance, in soy sauce aroma type Baijiu, its presence, even at sub-threshold concentrations, has been linked to enhancing the perception of roasted aromas due to synergistic effects with other pyrazines. [] In contrast, in boiled potatoes, it is perceived as having a "potato chip-like" aroma. []

Q4: How does the roasting process influence the presence of this compound in foods?

A4: Studies on various foods like hazelnuts, white mustard seeds, rapeseeds, and perilla seed oils indicate that the formation of this compound is significantly impacted by the roasting process. [, , , ] Generally, higher roasting intensities lead to increased concentrations of this compound.

Q5: What are the common precursors of this compound in the Maillard reaction?

A5: Research points to L-ascorbic acid and L-alanine as precursors in the Maillard reaction, leading to the formation of various pyrazines, including this compound. This reaction is influenced by pH, with higher pH levels generally favoring pyrazine production. []

Q6: Can you provide specific examples of food processing techniques where this compound formation is desirable?

A6: In the production of Dong Ding Oolong tea, the roasting process is crucial for developing its characteristic caramel aroma, to which this compound contributes significantly. [] Similarly, in jackfruit seeds, fermentation and roasting conditions influence the formation of this compound, making it a potential natural cocoa substitute. [, ]

Q7: What are the common methods for analyzing this compound in food matrices?

A7: Several analytical techniques are employed for identification and quantification, including:

  • Gas Chromatography-Olfactometry (GC-O): This technique helps identify and characterize volatile compounds based on their odor and retention time. [, , , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique identifies and quantifies volatile compounds based on their mass-to-charge ratio. [, , , , , , ]
  • Headspace-Solid Phase Microextraction (HS-SPME): Coupled with GC-MS, this technique provides a sensitive method for extracting and analyzing volatile compounds from the headspace of a sample. []
  • Stable Isotope Dilution Assays (SIDA): This technique provides accurate and precise quantification of this compound, even at low concentrations, by using stable isotope-labeled internal standards. [, ]

Q8: How is this compound typically extracted from food samples for analysis?

A8: Common extraction methods include solvent extraction, high vacuum distillation, and headspace-solid phase microextraction (HS-SPME). [, , , ] The choice of method depends on the food matrix and the analytical technique used.

Q9: How does the concentration of this compound relate to its sensory perception in food?

A9: Studies suggest that even small changes in its concentration can significantly impact the overall aroma profile of food. For instance, in hazelnut roasting, achieving a specific concentration range for this compound is crucial for avoiding an undesirable over-roasted smell. []

Q10: Are there any known synergistic effects of this compound with other aroma compounds in food?

A10: Yes, research on soy sauce aroma type Baijiu indicates that sub-threshold concentrations of this compound can interact synergistically with other pyrazines, enhancing the perception of roasted aromas. [] This highlights the complex interplay of aroma compounds in shaping the overall flavor profile of food.

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